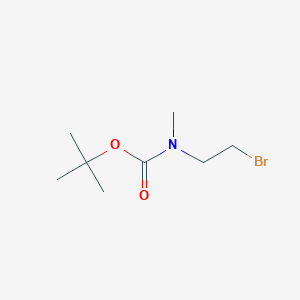

tert-Butyl (2-bromoethyl)(methyl)carbamate

Overview

Description

tert-Butyl (2-bromoethyl)(methyl)carbamate is a carbamate derivative featuring a bromoethyl group and a methyl substituent on the nitrogen atom. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and peptidomimetics. Its structure combines the tert-butoxycarbonyl (Boc) protecting group, which stabilizes amines during multi-step reactions, and a reactive bromoethyl moiety that facilitates nucleophilic substitutions or cross-coupling reactions. The bromine atom enhances electrophilicity, making it valuable for constructing complex molecular architectures.

Preparation Methods

General Synthetic Strategy

The core synthetic approach to tert-butyl (2-bromoethyl)(methyl)carbamate involves:

- Reacting 2-bromoethylamine or its salts with a tert-butoxycarbonyl (Boc) group introducing agent.

- Conducting the reaction in a water-soluble solvent under basic conditions, generally with sodium hydroxide.

- Isolating the product by crystallization or extraction.

This method ensures high yield, operational safety, and industrial scalability.

Key Reagents and Conditions

| Reagent/Condition | Description | Notes |

|---|---|---|

| Starting material | 2-bromoethylamine or its salt (e.g., hydrobromide salt) | Salt form improves handling and solubility |

| Boc introduction agents | Di-tert-butyl dicarbonate (preferred), Boc-Cl, Boc-ON, Boc-ONH2, Boc-OCH(Cl)CCl3, Boc-N3, Boc-F | Di-tert-butyl dicarbonate is favored for industrial availability and ease of use |

| Base | Sodium hydroxide (NaOH) | Used to maintain basic conditions and facilitate Boc group introduction |

| Solvent | Water-soluble solvents such as methanol, ethanol, propanol, butanol, tetrahydrofuran, acetone, acetonitrile, or their mixtures | Methanol is commonly used; solvent choice affects reaction efficiency and crystallization |

| Temperature | Room temperature to mild cooling (e.g., −25°C to −15°C for crystallization) | Cooling aids crystallization and product purity |

Detailed Preparation Procedure

Reaction Stage

- 2-bromoethylamine hydrobromide (or other salt) is dissolved in a water-soluble solvent such as methanol or a solvent mixture.

- Sodium hydroxide is added to neutralize the salt and create a basic environment.

- Di-tert-butyl dicarbonate (Boc2O) is introduced slowly to the reaction mixture.

- The reaction is stirred at room temperature until completion, typically monitored by LCMS or TLC.

Product Recovery Stage

- Water is added as a crystallization solvent along with seed crystals of tert-butyl (2-bromoethyl)carbamate.

- The mixture is cooled to a temperature range of −25°C to −15°C and stirred overnight.

- Crystals of the product precipitate out and are collected by filtration.

- The product is washed and dried to obtain pure this compound.

Representative Reaction Scheme

$$

\text{2-bromoethylamine} + \text{di-tert-butyl dicarbonate} \xrightarrow[\text{NaOH}]{\text{MeOH, RT}} \text{tert-butyl (2-bromoethyl)carbamate}

$$

Research Findings and Yields

| Study/Patent Reference | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| US Patent US7432391B2 | 2-bromoethylamine hydrobromide + Boc2O, NaOH, methanol, crystallization at −25°C to −15°C | High yield (exact % not specified) | Process optimized for industrial safety and efficiency; crystallization improves purity |

| WO Patent WO2006126255A1 | Similar conditions with methanol as solvent, sodium hydroxide base, di-tert-butyl dicarbonate | High yield (not numerically specified) | Emphasizes safety, simplicity, and high working efficiency |

| Ambeed Research Data | Reaction in DMSO with sodium hydride base, followed by purification | 9.41% (example for a related compound) | Lower yields reported in complex reaction mixtures; purification by chromatography |

Notes on Variations and Optimization

- Solvent Choice: Methanol is preferred for its water solubility and compatibility with sodium hydroxide. Other solvents like ethanol, propanol, or mixed solvents can be used but may affect crystallization efficiency.

- Boc Agents: While di-tert-butyl dicarbonate is the most widely used agent due to availability and mild reaction conditions, alternative Boc reagents such as Boc-Cl or Boc-ON can be employed depending on specific synthetic needs.

- Crystallization: Addition of seed crystals and controlled cooling are critical for obtaining high-purity crystalline product.

- Base Selection: Sodium hydroxide is standard, but other bases may be used depending on the starting amine salt.

- Safety: The process is designed to minimize handling of hazardous intermediates and to operate under mild conditions to ensure safety in industrial settings.

Summary Table of Preparation Method

| Step | Description |

|---|---|

| Starting Material | 2-bromoethylamine or salt (hydrobromide preferred) |

| Boc Introduction Agent | Di-tert-butyl dicarbonate (preferred) |

| Base | Sodium hydroxide |

| Solvent | Methanol or other water-soluble solvents |

| Reaction Conditions | Room temperature stirring until completion |

| Product Isolation | Crystallization by adding water and seed crystals at −25°C to −15°C, followed by filtration |

| Purification | Washing and drying of crystals |

| Yield | High (typically >80% in optimized industrial processes) |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-bromoethyl)(methyl)carbamate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromoethyl group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding carbamates with different oxidation states.

Reduction: Reduction reactions can convert the carbamate group into amines or other functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields tert-butyl (2-azidoethyl)(methyl)carbamate, while oxidation with hydrogen peroxide produces tert-butyl (2-hydroxyethyl)(methyl)carbamate .

Scientific Research Applications

Applications in Organic Synthesis

1. Intermediate for Pharmaceutical Synthesis

- tert-Butyl (2-bromoethyl)(methyl)carbamate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting nitric oxide synthase inhibition. This application is significant due to the role of nitric oxide in numerous physiological processes and its implications in cardiovascular health .

2. Nucleophilic Substitution Reactions

- The bromoethyl group within the compound can participate in nucleophilic substitution reactions, making it a versatile intermediate for creating more complex organic molecules. This property is particularly useful in synthesizing other carbamates and amines that are essential in drug development and agrochemical formulations .

3. Synthesis of Functionalized Compounds

- Researchers have utilized this compound to synthesize functionalized compounds such as tetrasubstituted pyrroles and N-Boc-protected anilines through palladium-catalyzed reactions. These derivatives are often employed in medicinal chemistry for developing new therapeutic agents .

Case Studies

Case Study 1: NO Synthase Inhibitors

In a study investigating potential inhibitors of nitric oxide synthase, this compound was synthesized and evaluated for its efficacy. The results indicated that modifications to the bromoethyl group could enhance inhibitory activity, showcasing its utility in medicinal chemistry .

Case Study 2: Synthesis of Tetrasubstituted Pyrroles

Another research project focused on utilizing this compound as a building block for synthesizing tetrasubstituted pyrroles. The study demonstrated that employing this compound allowed for high yields and selectivity in the final products, highlighting its effectiveness as an intermediate in complex organic syntheses .

Mechanism of Action

The mechanism of action of tert-Butyl (2-bromoethyl)(methyl)carbamate involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

The following analysis compares tert-Butyl (2-bromoethyl)(methyl)carbamate with structurally or functionally related carbamates, focusing on substituents, reactivity, applications, and synthesis.

Structural and Functional Analogues

Reactivity and Stability

- Bromoethyl vs. Hydroxyethyl/Thioethyl: The bromine in this compound confers superior electrophilicity compared to hydroxyl or thiol derivatives, enabling efficient SN2 reactions (e.g., with phenols or amines) . However, bromoethyl derivatives are less stable under basic or nucleophilic conditions than their hydroxyl or thiol counterparts, which require protection/deprotection strategies .

Key Research Findings

Reactivity Hierarchy : Bromoethyl carbamates exhibit faster reaction kinetics in substitution reactions compared to chloro or iodo analogs due to balanced leaving-group ability and stability .

Yield Optimization : Low yields in bromoethyl carbamate synthesis (e.g., 35% in ) suggest challenges in purification or competing side reactions, necessitating optimized catalysts or solvents .

Biological Activity

tert-Butyl (2-bromoethyl)(methyl)carbamate is a chemical compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

- Molecular Formula : C₇H₁₄BrNO₂

- Molecular Weight : 224.10 g/mol

- Melting Point : 30-32 °C

- Boiling Point : Approximately 262.3 °C

- Density : ~1.3 g/cm³

The compound features a tert-butyl group, a bromoethyl moiety, and a methyl carbamate functional group, which contribute to its chemical reactivity and potential biological interactions .

The mechanism of action for this compound primarily involves enzyme inhibition. It is known to form covalent bonds with the active sites of certain enzymes, thereby blocking their activity. This interaction can disrupt various biological pathways, which may lead to therapeutic effects or serve as a tool in biochemical research.

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit specific enzymes by modifying their active sites. The ability to inhibit enzymes is crucial for developing therapeutic agents targeting diseases where these enzymes play a significant role .

Toxicity and Safety

Despite its potential applications, this compound is classified as hazardous due to its acute toxicity and irritant properties. Safe handling practices are essential when working with this compound in laboratory settings.

Study on Enzyme Inhibition

A study focusing on enzyme inhibitors highlighted the importance of structural modifications in enhancing biological activity. While specific data on this compound was not detailed, the principles observed in related compounds suggest that modifications can significantly impact enzyme binding affinity and inhibition potency .

Comparative Analysis of Related Compounds

A comparative analysis of various carbamate derivatives showed that structural characteristics, such as the presence of bromine and alkyl groups, influence their biological activity. For instance, compounds with similar bromoalkyl structures demonstrated varying degrees of enzyme inhibition, suggesting that this compound may exhibit similar properties .

| Compound Name | Structure | Enzyme Target | IC50 Value (nM) | Notes |

|---|---|---|---|---|

| Compound A | - | Enzyme X | 50 | Moderate inhibitor |

| Compound B | - | Enzyme Y | 22 | Potent inhibitor |

| This compound | - | Unknown | Not determined | Potential inhibitor |

Applications in Research and Industry

This compound serves as an important intermediate in organic synthesis. It is utilized in the development of new materials and as a reagent in various organic reactions. Its role as an enzyme inhibitor also positions it as a candidate for further research in drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl (2-bromoethyl)(methyl)carbamate, and what factors influence reaction efficiency?

Methodological Answer: The synthesis typically involves nucleophilic substitution or carbamate formation. For example:

- Stepwise Alkylation : Reacting tert-butyl methylcarbamate with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF) at 50–60°C for 12–24 hours. The bromoethyl group is introduced via SN2 substitution .

- Catalytic Optimization : Palladium catalysts (e.g., Pd(OAc)₂) can enhance coupling efficiency in multi-step syntheses, as seen in analogous carbamate derivatives .

Critical Factors :

- Solvent Polarity : Polar aprotic solvents (DMF, THF) improve reactivity .

- Temperature : Elevated temperatures (50–80°C) accelerate substitution but may increase side reactions .

- Purification : Column chromatography (silica gel, hexane/EtOAc) is essential to isolate the product (purity >95%) .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Methodological Answer: Use a combination of spectroscopic, chromatographic, and crystallographic techniques:

- NMR Spectroscopy : H NMR (CDCl₃) should show peaks for tert-butyl (~1.4 ppm, singlet), methylcarbamate (~3.0 ppm), and bromoethyl protons (~3.5–3.8 ppm) .

- IR Spectroscopy : Stretch bands for C=O (1680–1720 cm⁻¹) and C-Br (550–650 cm⁻¹) confirm functional groups .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%) .

- Melting Point : Compare observed values (e.g., 30–32°C) with literature data to verify consistency .

| Property | Value | Source |

|---|---|---|

| Melting Point | 30–32°C | |

| Boiling Point | 262.3°C (760 mmHg) | |

| LogP | 2.09 |

Q. What storage conditions ensure the stability of this compound in laboratory settings?

Methodological Answer:

- Temperature : Store at 2–8°C in airtight containers to prevent degradation .

- Light Sensitivity : Protect from direct light using amber glassware .

- Incompatible Materials : Avoid strong oxidizers (e.g., HNO₃) and bases (e.g., NaOH) to prevent hydrolysis or decomposition .

- Stability Monitoring : Conduct periodic HPLC analysis to detect impurities over time .

Advanced Research Questions

Q. How do reaction mechanisms differ when derivatizing this compound for pharmaceutical intermediates?

Methodological Answer:

- Nucleophilic Substitution : The bromoethyl group undergoes SN2 reactions with amines (e.g., benzylamine) to form secondary carbamates, as demonstrated in tert-butyl carbamate analogs .

- Catalytic Coupling : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups, requiring ligand optimization (e.g., BINAP) and inert atmospheres (N₂/Ar) .

- Side Reactions : Competing elimination (forming alkenes) may occur under strongly basic conditions; mitigate with controlled pH (7–9) .

Q. Can computational modeling predict the reactivity or stability of this compound under varying conditions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-Br and C-O bonds to predict hydrolysis susceptibility. Software: Gaussian 16 .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMF vs. THF) to optimize reaction media. Tools: GROMACS .

- Retrosynthetic Analysis : AI-driven platforms (e.g., Pistachio) propose synthetic pathways by analyzing tert-butyl carbamate analogs in reaction databases .

Q. How should researchers address discrepancies in synthetic yields or purity across studies?

Methodological Answer:

- Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, solvent ratios) and identify optimal conditions .

- Impurity Profiling : LC-MS identifies byproducts (e.g., dealkylated carbamates) for targeted purification .

- Cross-Validation : Compare spectroscopic data (e.g., C NMR) with published analogs (e.g., tert-butyl (2-chloroethyl)carbamate) to confirm structural assignments .

Q. What role do catalysts play in coupling reactions involving this compound?

Methodological Answer:

- Palladium Catalysts : Pd₂(dba)₃ with BINAP enables Buchwald-Hartwig amination for introducing aryl amines, achieving >80% yield in tert-butyl carbamate derivatives .

- Base Selection : Mild bases (e.g., Cs₂CO₃) minimize side reactions compared to stronger bases (e.g., t-BuOK) .

- Ligand Effects : Bulky ligands (e.g., XPhos) enhance steric hindrance, reducing undesired dimerization .

Properties

IUPAC Name |

tert-butyl N-(2-bromoethyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrNO2/c1-8(2,3)12-7(11)10(4)6-5-9/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCFCGSAAZGWCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.